N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine
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Overview
Description
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine is a chemical compound with a complex structure that includes both pyrimidine and ethylenediamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine typically involves the reaction of 2,4-diamino-6-methylpyrimidine with 2-chloroethylamine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-pressure hydrogenation reactors can facilitate the reduction steps involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-methylpyrimidine: A precursor in the synthesis of N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine.
2-Chloroethylamine: Another precursor used in the synthesis.
N-(2-aminoethyl)pyrimidine: A structurally related compound with similar properties.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both pyrimidine and ethylenediamine
Properties
Molecular Formula |
C8H15N5 |
---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
2-N-(2-aminoethyl)-4-N,6-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H15N5/c1-6-5-7(10-2)13-8(12-6)11-4-3-9/h5H,3-4,9H2,1-2H3,(H2,10,11,12,13) |
InChI Key |
IUJBBNNSVBEBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCN)NC |
Origin of Product |
United States |
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